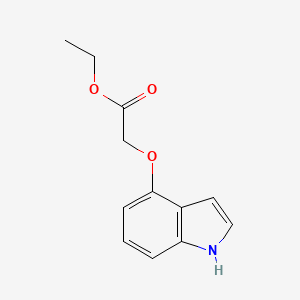

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Description

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a significant subject of study in various scientific fields.

Properties

IUPAC Name |

ethyl 2-(1H-indol-4-yloxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-7,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYYWFFUARJZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester typically involves the reaction of indole derivatives with acetic acid and ethyl alcohol under specific conditions. One common method includes the esterification of 2-(1H-indol-4-yloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces 2-(1H-indol-4-yloxy)acetic acid and ethanol. This reaction follows second-order kinetics with respect to both the ester and water under reflux conditions.

-

Basic Hydrolysis (Saponification) : Yields the sodium salt of 2-(1H-indol-4-yloxy)acetic acid, which can be protonated to form the free acid .

Example Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 2-(1H-Indol-4-yloxy)acetic acid | 70–85% |

| Basic Hydrolysis | NaOH, isopropanol, 80°C | Sodium 2-(1H-indol-4-yloxy)acetate | 90% |

Oxidation Reactions

The ester’s α-carbon and indole moiety are susceptible to oxidation:

-

Ester Oxidation : Using KMnO₄ or CrO₃ oxidizes the ester to 2-(1H-indol-4-yloxy)acetic acid.

-

Indole Ring Oxidation : Strong oxidants like H₂O₂ or O₃ modify the indole ring, leading to hydroxylated or quinone derivatives.

Key Data :

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | 2-(1H-Indol-4-yloxy)acetic acid |

| O₃ | CH₂Cl₂, −78°C | Indole-4,7-dione derivative |

Reduction Reactions

The ester group can be reduced to primary alcohols:

-

LiAlH₄ Reduction : Converts the ester to 2-(1H-indol-4-yloxy)ethanol.

-

Catalytic Hydrogenation : Pd/C in ethanol reduces the ester to the corresponding alcohol with >80% efficiency.

Example :

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Diethyl ether | 2-(1H-Indol-4-yloxy)ethanol | 75% |

Substitution Reactions

The indole nitrogen and oxygen atoms participate in nucleophilic substitutions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated indoles .

-

O-Substitution : Phenacyl bromide substitutes the ethoxy group under basic conditions .

Case Study :

Reaction with phenacyl bromide and thiourea yields 1,3-thiazol-2-amine derivatives :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Ethyl 2-(1H-indol-4-yloxy)acetate | Phenacyl bromide, thiourea, EtOH | 1,3-Thiazol-2-amine derivative | 60% |

Condensation Reactions

The compound participates in Knoevenagel and Claisen condensations:

-

Knoevenagel Condensation : Reacts with cyanoacetamide or ethyl cyanoacetate to form α,β-unsaturated nitriles .

-

Chalcone Formation : Condensation with 3-acetylchromen-2-one yields chalcone derivatives .

Example :

| Reaction Partner | Conditions | Product |

|---|---|---|

| Cyanoacetamide | EtOH, triethylamine, reflux | 3-[2-(4-Bromophenyl)-1H-indol-3-yl]-2-cyanoprop-2-enamide |

Complex Formation

The indole nitrogen coordinates with metal ions:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol, characterized by shifts in UV-Vis spectra (λₐᵦₛ = 420 nm).

Photochemical Reactions

Under UV light, the ester undergoes Norrish-Type II cleavage, producing indole-4-ol and ethylene gas.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution can occur at the indole moiety with halogens or nucleophiles.

Chemistry

- Building Block for Complex Molecules : Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester serves as a crucial intermediate in the synthesis of various organic compounds due to its unique structural features.

Biology

- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The indole structure is known for its ability to interact with biological systems, making it a subject of interest for pharmacological studies.

Medicine

- Drug Development : The compound is investigated for its therapeutic applications, particularly in developing new drugs targeting specific diseases. Its mechanism involves modulating cellular processes by interacting with various receptors and enzymes.

Industry

- Pharmaceuticals and Agrochemicals : It is utilized in the production of pharmaceutical compounds and agrochemicals due to its reactivity and biological activity.

Similar Compounds

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Plant growth regulator |

| Ethyl indole-3-carboxylate | Ester derivative of indole | Organic synthesis |

| 2-(1H-Indol-3-yl)acetic acid | Variation in indole position | Biological activity studies |

Uniqueness

This compound is distinct due to its specific ester linkage and the positioning of the indole moiety. This structural uniqueness contributes to its unique chemical reactivity and biological activity, making it valuable for both research and industrial applications.

Anticancer Activity

A study investigating the anticancer properties of acetic acid derivatives highlighted that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Antimicrobial Properties

Research focusing on antimicrobial applications demonstrated that derivatives of this compound showed effectiveness against multiple bacterial strains. The indole structure was identified as a critical factor in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to various receptors and enzymes, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

Ethyl indole-3-carboxylate: Another ester derivative of indole with distinct chemical properties.

2-(1H-indol-3-yl)acetic acid: A related compound with variations in the position of the indole moiety.

Uniqueness

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is unique due to its specific ester linkage and the position of the indole moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole moiety that is crucial for its biological activity. The synthesis typically involves the esterification of 2-(1H-indol-4-yloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The indole structure allows binding to serotonin receptors, which is essential for modulating neurotransmitter activity.

- Signal Transduction : It influences cellular processes like gene expression and metabolic pathways by interacting with kinases and phosphatases.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Biological Activities

Research indicates several notable biological activities:

- Anticancer Properties : Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .

- Anti-inflammatory Effects : In vivo studies revealed that certain indole derivatives exhibit significant anti-inflammatory activities comparable to established drugs like indomethacin. The presence of specific substituents on the indole ring enhances this effect .

Anticancer Activity

A study conducted on various indole derivatives demonstrated that those with an ethyl ester group showed substantial cytotoxicity against cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Doxorubicin (control) | HCT-116 | 3.23 |

These findings suggest that modifications to the indole structure can significantly enhance anticancer efficacy .

Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of N-substituted indoles, including this compound. Results indicated:

| Compound | Inhibition (%) at 20 mg/kg |

|---|---|

| Compound C | 72.7 |

| Compound D | 67.3 |

| Indomethacin (control) | Not specified |

This data highlights the potential of these compounds as therapeutic agents in managing inflammation .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(1H-indol-4-yloxy)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification. For example, indole derivatives can react with ethyl bromoacetate under basic conditions (e.g., sodium bicarbonate) to form the target ester. Evidence from indole-based syntheses (e.g., 4-methoxyindole derivatives) highlights the use of PEG-400/DMF solvent systems with CuI catalysts for coupling reactions, yielding ~20% after column chromatography (70:30 ethyl acetate/hexane) . Optimization may include:

- Catalyst screening : Transition metals (CuI) enhance coupling efficiency, but alternative catalysts (e.g., Pd) could improve yields.

- Solvent selection : Polar aprotic solvents (DMF) favor nucleophilic displacement, while PEG-400 reduces side reactions .

- Temperature control : Reflux (70–80°C) is standard, but lower temperatures may preserve acid-sensitive intermediates .

Basic: Which spectroscopic techniques are recommended for characterizing ethyl 2-(1H-indol-4-yloxy)acetate?

Methodological Answer:

- ¹H/¹³C NMR : Assign indole protons (e.g., δ 7.62 ppm for indole H1) and ester carbonyls (δ 170–175 ppm). Splitting patterns (e.g., doublets at J = 7.5–8.1 Hz) confirm substitution positions .

- IR Spectroscopy : Ester C=O stretches appear at ~1720–1760 cm⁻¹; indole N-H stretches at ~3400 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 349.1671 [M+H]⁺) validate molecular weight .

- TLC/HPLC : Use ethyl acetate/hexane (Rf ~0.5) for purity checks .

Advanced: How do solvent systems and catalysts influence the yield in the synthesis of indole-based esters?

Methodological Answer:

Contradictions arise in solvent-catalyst compatibility:

- CuI in PEG-400/DMF : Achieves moderate yields (20%) but may form byproducts (e.g., dimerized indoles) .

- Aqueous NaHCO₃ with propargyl bromide : Yields 66% in esterification but requires precise pH control to avoid hydrolysis .

- Alternative solvents (THF, acetonitrile) : May reduce side reactions but lower polarity could slow kinetics.

Recommendation : Screen solvent-catalyst pairs using design-of-experiment (DoE) models to balance yield and purity.

Advanced: What strategies are effective in resolving conflicting NMR data for structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HMBC) : Correlate indole H4 (δ 6.65 ppm) with adjacent oxygenated carbons to confirm ether linkage .

- Deuteration studies : Exchangeable protons (e.g., indole NH) disappear in D₂O, clarifying overlapping signals.

- Comparative analysis : Cross-reference with published indole-oxy esters (e.g., δ 4.70 ppm for –OCH₂– in similar compounds) .

Advanced: How can impurity profiles be analyzed and controlled during synthesis?

Methodological Answer:

Common impurities include unreacted indole precursors or hydrolyzed acids. Strategies:

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect trace impurities (e.g., 1H-indol-4-ol, CAS 2380-94-1) .

- Recrystallization : Ethanol/water mixtures remove polar byproducts .

- In-process checks : Monitor reaction progress via TLC to halt at optimal conversion .

Advanced: What are the key considerations for designing stability studies under varying pH and temperature?

Methodological Answer:

- Hydrolytic stability : Ester bonds degrade in acidic/basic conditions. Use phosphate buffers (pH 1–13) at 40°C to assess half-life .

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C for similar esters) .

- Light sensitivity : UV irradiation tests (λ = 254 nm) evaluate photodegradation pathways .

Advanced: What in vitro models assess the biological activity of indole-oxy acetic acid derivatives?

Methodological Answer:

- Antioxidant assays : DPPH radical scavenging to evaluate ROS inhibition, as seen in indole-based antioxidants .

- Enzyme inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) activity via spectrophotometric methods .

- Cellular uptake : Fluorescent tagging (e.g., propargyl groups) tracks intracellular localization in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.